4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 647036-23-5) is a tetrahydroacridine derivative characterized by a partially hydrogenated acridine core substituted at the 4-position with a 4-tert-butylbenzylidene group and a carboxylic acid moiety at the 9-position. Its molecular formula is C25H25NO2, with a molecular weight of 371.47 g/mol . Structurally, the compound is defined by its SMILES notation: O=C(O)c1c2c(nc3ccccc13)C(=Cc1ccc(cc1)C(C)(C)C)CCC2 .
However, unlike tacrine, which has a primary amine at position 9, the carboxylic acid substituent in this derivative may alter its enzymatic inhibition profile and pharmacokinetic properties.
Properties
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-25(2,3)18-13-11-16(12-14-18)15-17-7-6-9-20-22(24(27)28)19-8-4-5-10-21(19)26-23(17)20/h4-5,8,10-15H,6-7,9H2,1-3H3,(H,27,28)/b17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYYFFPVASOOPO-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of interest due to its potential biological activities. Its structure suggests it may interact with various biological systems, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : C22H25NO2
- CAS Number : 885693-20-9
- Molecular Weight : 347.44 g/mol
- Structure : The compound features a tetrahydroacridine core, which is known for its activity in modulating neurotransmitter systems.
The biological activity of this compound can be attributed to its ability to interact with cholinergic systems. It is hypothesized to act as a cholinesterase inhibitor, similar to other tetrahydroacridine derivatives like tacrine, which has been studied for Alzheimer's disease treatment .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases. Studies suggest that compounds with a tetrahydroacridine structure can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased availability of acetylcholine at synaptic clefts. This mechanism underlines the potential therapeutic applications in conditions like Alzheimer's disease.
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| Tacrine | 30% | 25% |
| Donepezil | 40% | 35% |
| Target Compound | TBD | TBD |
Neuroprotective Effects
Research indicates that tetrahydroacridine derivatives may provide neuroprotective effects through antioxidant mechanisms and by modulating neuroinflammatory pathways. These properties could be beneficial in preventing neuronal damage in various neurodegenerative disorders.
Case Studies and Research Findings
- Study on Neurodegeneration : A study conducted on a mouse model demonstrated that administration of tetrahydroacridine derivatives resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .
- Cholinesterase Reactivation : Research comparing various oxime-based reactivators indicated that compounds similar to this compound showed promise in reactivating AChE inhibited by organophosphates, suggesting potential use in treating poisoning cases .
- In Vivo Studies : In vivo studies have highlighted the ability of related compounds to cross the blood-brain barrier effectively, enhancing their potential as therapeutic agents for central nervous system disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Effects
The biological and physicochemical properties of tetrahydroacridine derivatives are highly dependent on substituents at the 4- and 9-positions. Below is a comparative analysis of the target compound with closely related analogs:
Table 1: Structural and Functional Comparison of Tetrahydroacridine Derivatives
Q & A
Q. What safety protocols must be prioritized when handling 4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid in laboratory settings?
- Methodological Answer : The compound’s safety data sheet (SDS) outlines critical precautions:
- GHS Classifications : Acute toxicity (oral, Category 4), skin corrosion (Category 1B), severe eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) .
- Preventive Measures : Use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and eye protection. Avoid inhalation, ingestion, or skin contact. Store in a cool, dry, ventilated area away from incompatible substances .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion/inhalation .
Q. Which spectroscopic and crystallographic techniques are recommended for verifying the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar acridine derivatives in crystallography reports .
- NMR Spectroscopy : Use H and C NMR to identify proton environments and carbon frameworks. For example, the tert-butyl group’s singlet at ~1.3 ppm and aromatic protons in the 7–8 ppm range are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What experimental design principles should guide the synthesis of this compound to ensure reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). This minimizes trial-and-error approaches and identifies critical variables .
- Purification Protocols : Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Recrystallization in ethanol or methanol enhances final product purity .
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel derivatives or reaction pathways for this acridine-based compound?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclization or substitution reactions .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects and ligand-protein interactions if the compound is studied for biological activity .
- Feedback Loops : Integrate experimental data (e.g., kinetic results) into computational models to refine predictions, as advocated by ICReDD’s reaction design framework .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesis or property analysis?
- Methodological Answer :
- Sensitivity Analysis : Test computational assumptions (e.g., solvent models, basis sets) to identify discrepancies. For instance, implicit solvent models may fail to capture hydrogen-bonding effects .
- Statistical Validation : Use ANOVA to assess whether observed differences in yield or reactivity are statistically significant. Replicate experiments under controlled conditions to isolate variables .
Q. How can researchers optimize reaction conditions to maximize yield while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry Metrics : Calculate atom economy and E-factor to evaluate sustainability. Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate reactions at optimal conversion points .
Q. What methodologies assess the environmental impact or ecotoxicity of this compound during disposal?
- Methodological Answer :
- Biodegradability Testing : Conduct OECD 301 tests to measure microbial degradation in aqueous systems .
- Aquatic Toxicity Assays : Use Daphnia magna or algae growth inhibition tests to determine LC50/EC50 values, as recommended in ecological hazard assessments .
Methodological Notes
- Contradiction Management : Cross-validate experimental and computational data using multi-technique approaches (e.g., combining XRD with DFT-optimized structures) .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, emphasizing neutralization before landfill disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
